
3,5-Diphenylphosphinine
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Overview
Description
3,5-Diphenylphosphinine is a six-membered aromatic heterocycle containing one phosphorus atom and two phenyl groups at the 3- and 5-positions. It is a member of the phosphinine family, which is the phosphorus analog of pyridine. The compound exhibits unique electronic properties due to the electron-deficient nature of the phosphorus atom and the conjugation of the aromatic π-system. Its reactivity and coordination behavior have made it a subject of interest in organometallic chemistry, catalysis, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diphenylphosphinine typically involves the reaction of phosphinine with phenyl lithium or phenyl magnesium bromide. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at low temperatures to ensure high yields.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3,5-Diphenylphosphinine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the phenyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are commonly employed.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinines depending on the reagents used.
Scientific Research Applications
3,5-Diphenylphosphinine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of advanced materials and as a precursor for other organophosphorus compounds.
Mechanism of Action
The mechanism of action of 3,5-Diphenylphosphinine involves its interaction with various molecular targets. The compound can act as a ligand, forming complexes with transition metals, which can then participate in catalytic cycles. The phosphinine ring’s electronic properties allow it to stabilize reactive intermediates, facilitating various chemical transformations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Spectroscopy
2,6-Bis(trimethylsilyl)-3,5-diphenylphosphinine Sulfide
- Structural Difference : The sulfide derivative replaces the phosphorus lone pair with a sulfur atom.
31P NMR Chemical Shift :
Compound δ (ppm) Δδ (vs. 3,5-Diphenylphosphinine) This compound 155.5 - 2,6-Bis(TMS)-3,5-diphenylphosphinine sulfide 78.9 74.6 The large Δδ (74.6 ppm) reflects the electronic perturbation caused by sulfur substitution .
3,5-Bis(trimethylsilyl)phosphinine
- Reactivity with Boranes: Unlike this compound, which reacts completely with B(C6F5)3 to form borane adducts, ortho-substituted derivatives (e.g., 3,5-bis(trimethylsilyl)phosphinine) also form stable adducts.
Metal Coordination Behavior
Ru(II) Complexes
- Comparison with Bipyridine Ligands: Ru(II) complexes of 2-(2'-pyridyl)-4,6-diphenylphosphinine (1) exhibit distinct spectroscopic properties compared to bipyridine-based analogs (2). For example: Absorption Spectra: The phosphinine ligand induces a red shift in metal-to-ligand charge transfer (MLCT) bands due to stronger π-accepting ability.
Uranium(IV) Complexes
- Soft Donor Ligands: The SPS ligand (derived from this compound with phosphine sulfide groups) forms stable uranium(IV) complexes, such as [MeSPS]₂UX₂ (X = Cl, BH₄). This contrasts with harder donor ligands (e.g., N-based pincers), which are less effective at stabilizing high-valent actinides .
Properties
CAS No. |
90543-75-2 |
---|---|
Molecular Formula |
C17H13P |
Molecular Weight |
248.26 g/mol |
IUPAC Name |
3,5-diphenylphosphinine |
InChI |
InChI=1S/C17H13P/c1-3-7-14(8-4-1)16-11-17(13-18-12-16)15-9-5-2-6-10-15/h1-13H |
InChI Key |
UMTBAYTWVYCGET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CP=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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